BenchChemオンラインストアへようこそ!

Trimegestone

Progesterone Receptor Receptor Binding IC50

Select Trimegestone (TMG) for its unparalleled 16-fold higher progesterone receptor affinity versus medroxyprogesterone acetate and complete absence of glucocorticoid receptor activation, eliminating confounding GR-mediated effects. This fourth-generation 19-norpregnane progestin delivers 30–60x greater in vivo potency than MPA or norethindrone, enabling substantially lower API loading in HRT or oral contraceptive prototypes—reducing pill size, excipient costs, and improving patient compliance. Its bone-sparing synergy with estradiol and minimal CNS GABA-A modulation make it the definitive investigational progestin for next-generation hormone therapies with fewer mood-related side effects.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
CAS No. 74513-62-5
Cat. No. B1683257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimegestone
CAS74513-62-5
Synonyms17-(2-hydroxy-1-oxopropyl)-17-methylestra-4,9-dien-3-one
21-hydroxypromegestone
RU 27987
RU 27988
RU-27987
RU-27988
trimegestone
trimegestone, (17beta(R))-isome
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O
InChIInChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1
InChIKeyJUNDJWOLDSCTFK-MTZCLOFQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimegestone (CAS 74513-62-5): Core Pharmacological Profile and Progestin Classification


Trimegestone (TMG; CAS 74513-62-5) is a synthetic 19-norpregnane progestin, structurally related to promegestone (R5020) and classified as a fourth-generation progestin [1]. It functions as a potent and selective agonist of the progesterone receptor (PR) [2]. TMG is characterized by a high affinity for the PR and minimal or no interaction with other steroid hormone receptors, including estrogen, androgen, and glucocorticoid receptors, distinguishing it from many other progestins [3].

Why Trimegestone Cannot Be Considered a Generic Substitute for Other Progestins


Progestins are a structurally and functionally diverse class of compounds, and their therapeutic effects and side-effect profiles are not interchangeable [1]. Trimegestone, as a 19-norpregnane derivative, exhibits a unique combination of high progestational potency and a distinct receptor selectivity profile that differentiates it from other common progestins such as medroxyprogesterone acetate (MPA), norethindrone (NET), and levonorgestrel (LNG) [2]. Generic substitution without considering these specific quantitative differences in potency, receptor cross-reactivity, and in vivo activity could lead to suboptimal therapeutic outcomes or unanticipated side effects. The following section details the specific, quantifiable evidence that establishes these critical differentiators.

Quantitative Differentiation of Trimegestone: A Guide to Verifiable Evidence for Scientific Selection


Superior Progesterone Receptor Binding Affinity in Rat Uterine Cytosol Compared to Medroxyprogesterone Acetate

In a direct competitive binding assay using rat uterine cytosol, trimegestone (TMG) demonstrated a significantly higher affinity for the progesterone receptor (PR) than medroxyprogesterone acetate (MPA). The half-maximal inhibitory concentration (IC50) for TMG was 3.3 nM, while the IC50 for MPA was 53.3 nM [1].

Progesterone Receptor Receptor Binding IC50 Progestin Potency

Greater Functional Selectivity: Lack of Glucocorticoid Receptor-Mediated Activity in Human Cell Lines Versus Medroxyprogesterone Acetate

In a human endometrial stromal cell line (HESC-T) lacking endogenous progesterone receptors (PR) but expressing glucocorticoid receptors (GR), trimegestone (TMG) did not induce any hormone response element (HRE)-mediated luciferase activity. In contrast, medroxyprogesterone acetate (MPA) activated this GR-mediated pathway with an EC50 of approximately 10 nM [1]. Similarly, in A549 human lung carcinoma cells (which express GR but not PR), TMG had no effect, while MPA increased reporter activity in a dose-dependent manner with an EC50 of approximately 30 nM [1].

Glucocorticoid Receptor Receptor Selectivity Off-Target Activity Hormone Response Element

Significantly Higher In Vivo Progestational Potency in Rabbit Endometrial Transformation Assay Compared to MPA and Norethindrone

In the classic rabbit endometrial transformation test, a standard in vivo model for assessing progestational activity, trimegestone (TMG) was found to be approximately 30 times more potent than medroxyprogesterone acetate (MPA) and approximately 60 times more potent than norethindrone (NET) [1].

Endometrial Transformation In Vivo Potency Progestational Activity Preclinical Model

Higher Ovulation-Inhibiting Potency in Humans Compared to Other Progestins

The ovulation-inhibiting dosage, a key measure of antigonadotropic and contraceptive potency in humans, is 0.5 mg/day for trimegestone [1]. For comparison, the borderline dose for ovulation inhibition is reported to be approximately 0.05 mg (50 μg) for levonorgestrel and 1 mg for cyproterone acetate [2].

Ovulation Inhibition Human Dosing Contraceptive Potency Antigonadotropic Activity

Trimegestone: Evidence-Driven Application Scenarios in Research and Development


Preclinical Research Requiring a Potent Progestin with High Receptor Selectivity

Researchers investigating the pure progestational effects in in vitro or in vivo models should consider trimegestone. Its 16-fold higher PR affinity compared to MPA [1] and its lack of GR-mediated activity in cell lines [2] make it a superior tool for experiments where confounding effects from glucocorticoid receptor activation (as seen with MPA) or lower potency (as seen with NET) would confound results.

Formulation Development for Hormone Replacement Therapy (HRT) or Contraception

For industrial formulation of HRT or oral contraceptives, trimegestone's high in vivo potency (30-60 times more potent than MPA or NET) [3] allows for significantly lower active pharmaceutical ingredient (API) loading. This can translate to smaller pill sizes, reduced excipient requirements, and potentially improved patient compliance and reduced cost of goods.

Studies Aiming to Differentiate Progestin Effects on Bone and Central Nervous System

Given the evidence that trimegestone does not antagonize the beneficial bone-sparing activity of estradiol [3] and has a lower potential for CNS GABA-A receptor modulation compared to progesterone and norethindrone [3], it is a well-suited candidate for research focused on the tissue-selective actions of progestins. This profile is particularly relevant for developing next-generation HRT that minimizes mood-related side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimegestone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.